Riletamotide

Description

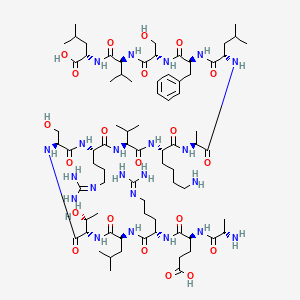

Structure

2D Structure

Properties

Molecular Formula |

C76H132N22O21 |

|---|---|

Molecular Weight |

1690.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H132N22O21/c1-37(2)31-50(66(110)92-52(34-45-21-15-14-16-22-45)67(111)94-55(36-100)70(114)97-58(41(9)10)72(116)93-53(74(118)119)33-39(5)6)90-61(105)43(12)85-62(106)46(23-17-18-28-77)89-71(115)57(40(7)8)96-65(109)48(25-20-30-84-76(81)82)88-69(113)54(35-99)95-73(117)59(44(13)101)98-68(112)51(32-38(3)4)91-63(107)47(24-19-29-83-75(79)80)87-64(108)49(26-27-56(102)103)86-60(104)42(11)78/h14-16,21-22,37-44,46-55,57-59,99-101H,17-20,23-36,77-78H2,1-13H3,(H,85,106)(H,86,104)(H,87,108)(H,88,113)(H,89,115)(H,90,105)(H,91,107)(H,92,110)(H,93,116)(H,94,111)(H,95,117)(H,96,109)(H,97,114)(H,98,112)(H,102,103)(H,118,119)(H4,79,80,83)(H4,81,82,84)/t42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,57-,58-,59-/m0/s1 |

InChI Key |

ZOLSANOADKDRJU-LCSFIVLASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Linaclotide on Guanylate Cyclase-C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Linaclotide is a first-in-class, orally administered peptide agonist of guanylate cyclase-C (GC-C), a transmembrane receptor found on the luminal surface of intestinal epithelial cells.[1][2] Its mechanism of action is localized to the gastrointestinal tract, where it stimulates intestinal fluid secretion and accelerates transit, ultimately alleviating symptoms associated with chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C).[1][2] This guide provides a detailed technical overview of linaclotide's interaction with GC-C, the subsequent intracellular signaling cascade, and the key experimental protocols used to characterize its activity.

Molecular Interaction and Activation of Guanylate Cyclase-C

Linaclotide, a 14-amino acid synthetic peptide, mimics the action of the endogenous GC-C ligands, guanylin and uroguanylin.[1] It binds with high affinity to the extracellular domain of GC-C in a pH-independent manner. This binding event induces a conformational change in the GC-C receptor, leading to the activation of its intracellular catalytic domain. The activated receptor catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

Quantitative Data Summary

The binding affinity and potency of linaclotide have been quantified in various in vitro systems. The following table summarizes key quantitative data for linaclotide and its active metabolite, MM-419447.

| Parameter | Analyte | Cell Line/System | Value | Reference(s) |

| Binding Affinity (Ki) | Linaclotide | Human T84 Cells | 1.23 - 1.64 nM | |

| Linaclotide | Rat Intestinal Mucosa | 4.3 nM | ||

| Linaclotide | Rat Intestinal Brush-Border Membranes | 2.6 nM | ||

| MM-419447 | Rat Intestinal Brush-Border Membranes | 4.9 nM | ||

| Potency (EC50 for cGMP production) | Linaclotide | Human T84 Cells | 99 nM | |

| Linaclotide | Human T84 Cells | 15.9 ± 7.4 nM | ||

| Linaclotide | Human T84 Cells | 3.7 ± 0.5 nM | ||

| Linaclotide | Human T84 Cells | 112.1 - 167.6 nmol/L |

Downstream Signaling Pathway

The increase in intracellular cGMP concentration initiated by linaclotide binding to GC-C triggers a cascade of downstream events, primarily mediated by cGMP-dependent protein kinase II (PKGII).

The key steps in the signaling cascade are as follows:

-

PKGII Activation: Intracellular cGMP binds to and activates PKGII.

-

CFTR Phosphorylation and Activation: Activated PKGII phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR), an ion channel on the apical membrane of intestinal epithelial cells.

-

Ion and Fluid Secretion: Phosphorylation activates the CFTR channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This increased anion secretion results in the passive movement of sodium (Na⁺) and water into the lumen, increasing intestinal fluid and accelerating transit.

-

Extracellular cGMP and Pain Reduction: A portion of the intracellular cGMP is transported out of the cell. This extracellular cGMP is thought to act on submucosal pain-sensing nerves, reducing visceral hypersensitivity and abdominal pain associated with IBS-C.

Experimental Protocols

The characterization of linaclotide's mechanism of action relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of linaclotide for the GC-C receptor.

Objective: To quantify the affinity of a test compound (linaclotide) for the GC-C receptor by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Materials:

-

Human colon carcinoma T84 cells (or other cells expressing GC-C)

-

Membrane preparation from T84 cells

-

Radioligand (e.g., ¹²⁵I-labeled heat-stable enterotoxin, ¹²⁵I-STa)

-

Unlabeled linaclotide (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture T84 cells to confluence. Harvest the cells and homogenize them in a hypotonic buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

T84 cell membrane preparation.

-

A fixed concentration of ¹²⁵I-STa.

-

Increasing concentrations of unlabeled linaclotide (for competition curve) or buffer (for total binding).

-

A high concentration of unlabeled STa (for non-specific binding).

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates receptor-bound radioligand from unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of unlabeled linaclotide. Determine the IC₅₀ (the concentration of linaclotide that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular cGMP Measurement Assay

This assay is used to determine the potency (EC₅₀) of linaclotide in stimulating cGMP production.

Objective: To quantify the concentration-dependent increase in intracellular cGMP in response to linaclotide stimulation.

Materials:

-

Human colon carcinoma T84 cells

-

Cell culture medium (e.g., DMEM/F12)

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Linaclotide

-

Lysis buffer (e.g., 0.1 M HCl)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Cell Culture: Seed T84 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with a phosphodiesterase inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 10-15 minutes) to prevent cGMP degradation.

-

Stimulation: Add varying concentrations of linaclotide to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer (e.g., 0.1 M HCl) to each well to lyse the cells and release intracellular cGMP.

-

cGMP Quantification: Use a commercial cGMP EIA kit to measure the concentration of cGMP in the cell lysates according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a limited amount of anti-cGMP antibody.

-

Data Analysis: Plot the measured cGMP concentration as a function of the log concentration of linaclotide. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of linaclotide that produces 50% of the maximal cGMP response.

In Vivo Intestinal Loop Fluid Secretion Assay

This assay is used to assess the pro-secretory effect of linaclotide in a living animal model.

Objective: To measure the accumulation of intestinal fluid in response to the administration of linaclotide in a ligated segment of the small intestine.

Materials:

-

Rats or mice

-

Anesthetic

-

Surgical instruments

-

Suture

-

Linaclotide solution

-

Vehicle control (e.g., saline)

Procedure:

-

Animal Preparation: Anesthetize the animal and make a midline abdominal incision to expose the small intestine.

-

Loop Creation: Gently ligate a segment of the jejunum (e.g., 2-3 cm in length) at both ends with surgical suture, being careful not to obstruct blood flow.

-

Injection: Inject the linaclotide solution or vehicle control directly into the lumen of the ligated loop.

-

Incubation: Return the intestine to the abdominal cavity and close the incision. Allow the animal to recover for a set period (e.g., 2-4 hours).

-

Fluid Collection and Measurement: Euthanize the animal and carefully dissect the ligated intestinal loop. Measure the length of the loop and collect the accumulated fluid. Determine the volume or weight of the fluid.

-

Data Analysis: Express the results as the ratio of fluid weight to loop length (g/cm). Compare the fluid accumulation in the linaclotide-treated loops to the vehicle-treated loops to determine the net fluid secretion.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GC-C agonist like linaclotide.

Conclusion

Linaclotide exerts its therapeutic effect through a well-defined, localized mechanism of action involving the activation of guanylate cyclase-C on intestinal epithelial cells. The subsequent increase in intracellular and extracellular cGMP leads to enhanced intestinal fluid secretion and reduced visceral pain. The experimental protocols detailed in this guide provide a robust framework for the characterization of GC-C agonists and are essential for the development of novel therapeutics targeting this pathway. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

References

Linaclotide: A Technical Guide to its Structure and Disulfide Bond Configuration

This technical guide provides an in-depth analysis of the molecular structure of linaclotide, a 14-amino-acid peptide agonist of guanylate cyclase C (GC-C).[1] Special focus is given to its defining feature: a compact, three-dimensional structure stabilized by a specific arrangement of three intramolecular disulfide bonds.[2] This document details the peptide's amino acid sequence, the precise connectivity of its disulfide bridges, the experimental methodologies used for its structural elucidation, and its mechanism of action.

Molecular Structure of Linaclotide

Linaclotide is a synthetic peptide whose structure is analogous to the heat-stable enterotoxins produced by E. coli.[2][3] Its primary structure consists of 14 amino acids with the sequence Cys-Cys-Glu-Tyr-Cys-Cys-Asn-Pro-Ala-Cys-Thr-Gly-Cys-Tyr.[4] The peptide's stability and biological activity are critically dependent on its tertiary structure, which is locked into a tight, compact conformation by three specific disulfide bonds.

1.1. Amino Acid Sequence and Disulfide Bond Connectivity

The defining structural feature of linaclotide is the precise pairing of its six cysteine residues to form three intramolecular disulfide bonds. The established connectivity is as follows:

-

Cys¹ - Cys⁶

-

Cys² - Cys¹⁰

-

Cys⁵ - Cys¹³

This specific arrangement (CysI-CysIV, CysII-CysV, and CysIII-CysVI) is crucial for maintaining the three β-turns that characterize its active conformation. X-ray crystal structure analysis has confirmed this tight spatial arrangement, which is essential for its high-affinity binding to the GC-C receptor.

1.2. Quantitative Structural and Pharmacological Data

The following table summarizes key quantitative parameters associated with linaclotide.

| Parameter | Value | Reference |

| Molecular Weight | 1526.80 g/mol | |

| Amino Acid Residues | 14 | |

| Disulfide Bonds | 3 | |

| Binding Affinity (Ki) | 1.23 - 1.64 nM (to GC-C receptors on T84 cells) | |

| Agonist Potency (EC₅₀) | 99 nM (for cGMP accumulation in T84 cells) | |

| Oral Bioavailability | ~0.1% |

Experimental Protocols for Structural Determination

The elucidation of linaclotide's complex structure, particularly its disulfide bond pattern, requires a combination of advanced analytical techniques. The general strategy involves cleaving the protein under non-reducing conditions, separating the resulting peptide fragments, and using mass spectrometry to identify the linked cysteine residues.

2.1. General Strategy for Disulfide Bond Mapping

A widely established methodology for determining disulfide linkages involves the following core steps:

-

Proteolytic or Chemical Cleavage: The intact protein is digested under non-reducing and acidic conditions to prevent disulfide bond rearrangement. Common proteases include trypsin, while chemical cleavage can be achieved with reagents like cyanogen bromide (CNBr), which cleaves at the C-terminus of methionine residues.

-

Chromatographic Separation: The resulting mixture of peptide fragments is separated using high-performance liquid chromatography (HPLC), typically reverse-phase HPLC (RP-HPLC). This separates the peptides based on their hydrophobicity.

-

Identification of Disulfide-Linked Peptides: Fractions from the HPLC are analyzed. Disulfide-containing peptides are identified by splitting the sample, reducing one half with an agent like dithiothreitol (DTT), and comparing it to the non-reduced half. The disappearance of a peptide peak in the non-reduced sample and the appearance of two new peaks (the constituent peptides) in the reduced sample confirms the presence of a disulfide bond.

-

Mass Spectrometry (MS) Analysis: The precise mass of the disulfide-linked peptide is determined by MS. Following this, tandem mass spectrometry (MS/MS) is used. In MS/MS, the disulfide-linked peptide is fragmented, and the resulting fragmentation pattern is analyzed to identify the amino acid sequences of the two linked peptide chains, thereby confirming the specific cysteine residues involved in the bond.

2.2. Specific Application to Linaclotide

For linaclotide, structural determination was achieved through a combination of chemical synthesis and X-ray crystallography.

-

Fmoc Solid-Phase Peptide Synthesis (SPPS): Both the natural L-type linaclotide and its enantiomeric D-type were chemically synthesized using the Fmoc-SPPS method. This technique allows for the precise, residue-by-residue construction of the peptide chain.

-

Racemic Protein Crystallography: By co-crystallizing the L- and D-enantiomers (racemic crystallization), researchers were able to obtain high-quality crystals suitable for X-ray diffraction. This powerful technique resolved the three-dimensional structure of linaclotide to 1.59 Å, definitively confirming the Cys¹-Cys⁶, Cys²-Cys¹⁰, and Cys⁵-Cys¹³ disulfide bond connectivity.

Mechanism of Action and Signaling Pathway

Linaclotide exerts its therapeutic effect by acting as a selective agonist for the guanylate cyclase-C (GC-C) receptor located on the apical surface of intestinal epithelial cells. This action is localized to the gastrointestinal tract due to minimal systemic absorption.

The binding of linaclotide to GC-C initiates a signaling cascade:

-

GC-C Activation: Linaclotide binding activates the intracellular catalytic domain of the GC-C receptor.

-

cGMP Production: The activated receptor converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). This leads to an increase in intracellular cGMP concentrations.

-

PKG II Activation: Elevated intracellular cGMP activates cGMP-dependent protein kinase II (PKG II).

-

CFTR Phosphorylation: PKG II then phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel.

-

Ion and Fluid Secretion: The activated CFTR channel secretes chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This anion secretion drives the parallel movement of sodium (Na⁺) and water into the lumen, increasing intestinal fluid and accelerating transit.

Additionally, increased cGMP levels, both intracellularly and extracellularly, are believed to modulate the activity of colonic nociceptors (pain-sensing neurons), which may contribute to the reduction of visceral pain and abdominal discomfort reported in patients.

References

- 1. Linaclotide: new mechanisms and new promise for treatment in constipation and irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [html.rhhz.net]

- 3. A New Regioselective Synthesis of the Cysteine-Rich Peptide Linaclotide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. waters.com [waters.com]

An In-depth Technical Guide to the AMPK Signaling Pathway in Intestinal Epithelium

Note to the Reader: The requested topic, "a-C signaling pathway," does not correspond to a recognized signaling pathway in scientific literature. Based on the context of intestinal epithelium and the potential for a typographical error, this guide will focus on the AMP-activated protein kinase (AMPK) signaling pathway . AMPK is a highly relevant and critical regulator of cellular metabolism and function within the intestinal epithelium.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The AMP-activated protein kinase (AMPK) is a central energy sensor that plays a pivotal role in maintaining cellular and whole-body energy homeostasis. In the intestinal epithelium, a tissue with high energy demands and constant turnover, AMPK is a master regulator of barrier function, cell polarity, differentiation, and metabolic programming.[1][2] Its multifaceted roles extend to the pathophysiology of intestinal diseases, including inflammatory bowel disease (IBD) and colorectal cancer (CRC), making it a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive overview of the core AMPK signaling pathway, its function in the intestinal epithelium, quantitative data from key studies, and detailed experimental protocols for its investigation.

The Core AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme complex composed of a catalytic α subunit and two regulatory subunits, β and γ. The activity of this complex is exquisitely sensitive to the cellular energy status, primarily the intracellular ratio of AMP/ATP and ADP/ATP.

2.1 Mechanisms of Activation

AMPK activation is a multi-step process involving both allosteric regulation and post-translational modification:

-

Canonical Activation (Energy Stress): Under conditions of metabolic stress (e.g., glucose deprivation, hypoxia), a decrease in ATP production leads to an increase in the AMP:ATP ratio. The binding of AMP to the γ subunit induces a conformational change that triggers a cascade of activating events:

-

Allosteric Activation: Direct, modest activation of the kinase.

-

Phosphorylation: The conformational change promotes the phosphorylation of a critical threonine residue (Thr172) on the activation loop of the α subunit by upstream kinases, most notably Liver Kinase B1 (LKB1). This phosphorylation can increase AMPK activity by up to 1000-fold.

-

Inhibition of Dephosphorylation: AMP binding also protects the Thr172 residue from being dephosphorylated by protein phosphatases, thus sustaining the active state.

-

-

Alternative Activation (Calcium Signaling): AMPK can also be activated independently of cellular energy levels. An increase in intracellular calcium concentrations activates the Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CaMKKβ), which in turn phosphorylates and activates AMPK at Thr172.

2.2 Downstream Targets in the Intestinal Context

Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance. It achieves this by switching off anabolic, ATP-consuming pathways and switching on catabolic, ATP-producing pathways. Key targets relevant to the intestinal epithelium include:

-

Metabolic Regulation: Phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, which shifts metabolism towards fatty acid oxidation.

-

Protein Synthesis: Inhibition of the mammalian Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a major regulator of cell growth and protein synthesis.

-

Autophagy: Activation of Unc-51-like autophagy activating kinase 1 (ULK1) to initiate autophagy, a cellular recycling process that generates nutrients during starvation.

-

Epithelial Barrier and Polarity: Direct phosphorylation of proteins involved in the formation and stabilization of tight junctions (TJs) and adherens junctions (AJs).

Physiological and Pathophysiological Roles in the Intestine

3.1 Intestinal Barrier Function and Homeostasis

The intestinal epithelium forms a critical barrier that is maintained by apical junctional complexes. AMPK is a key contributor to the integrity of this barrier. Pharmacological activation of AMPK accelerates the assembly and reorganization of tight junctions, enhances transepithelial electrical resistance (TEER), and decreases paracellular permeability. This is achieved, in part, by phosphorylating junctional proteins and their scaffolds, such as GIV (G-alpha interacting vesicle associated protein), which helps stabilize tight junction protein complexes at the cell membrane. Furthermore, AMPK promotes intestinal epithelial differentiation by regulating the expression of key transcription factors like CDX2, which is essential for committing cells to the intestinal lineage.

3.2 Inflammatory Bowel Disease (IBD)

The role of AMPK in IBD is complex. On one hand, activation of AMPK is often protective. Pharmacological activators like metformin and AICAR can attenuate experimental colitis, an effect linked to the strengthening of the epithelial barrier. During the resolution phase of colitis, AMPK activation is necessary for epithelial repair and proliferation. On the other hand, the pro-inflammatory cytokine interferon-gamma (IFNγ), which is elevated in IBD, can activate AMPK as part of a stress response that paradoxically contributes to a decrease in barrier function and loss of tight junction proteins like occludin and ZO-1.

3.3 Colorectal Cancer (CRC)

AMPK exhibits a dual, context-dependent role in colorectal cancer.

-

Tumor Suppressor: In many contexts, AMPK activation is anti-tumorigenic. The upstream activator LKB1 is a known tumor suppressor. AMPK activation by drugs like metformin can inhibit the mTORC1 pathway, leading to cell cycle arrest and reduced proliferation of colon cancer cells. Lower expression of phosphorylated AMPK has been observed in colorectal tumors compared to healthy tissue, and its presence can correlate with better survival outcomes under specific clinical conditions.

-

Tumor Promoter: Conversely, under the metabolic stress characteristic of the tumor microenvironment, cancer cells can hijack the AMPK pathway to survive. AMPK activation can promote autophagy, providing the necessary nutrients for cancer cell survival and proliferation. Certain CRC cells show a dependency on specific AMPK isoforms for survival, suggesting it can be a vulnerability.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on AMPK signaling in the intestinal epithelium.

Table 1: Effects of AMPK Modulators on Protein Phosphorylation in Intestinal and Colon Cancer Cells

| Cell Line / Model | Treatment | Dose | Duration | Outcome (Fold Change vs. Control) | Reference |

|---|---|---|---|---|---|

| HT-29 (Colon Cancer) | Adiponectin | 10 µg/mL | 30 min | ~2.5-fold increase in p-AMPKα (Thr172) | |

| RKO (Colon Cancer) | Metformin | 5-20 mM | 24 h | Dose-dependent increase in p-AMPK | |

| HCT116 (Colon Cancer) | Metformin | 10 mM | 24 h | ~3-fold increase in p-AMPK/AMPK ratio | |

| Caco-2 (Intestinal) | 991 (Direct Activator) | 10 µM | 1 h | ~10-fold increase in p-AMPK/AMPK ratio | |

| DSS-induced Colitis (Mice) | Metformin | 250 mg/kg/day | 7 days | ~2-fold increase in colonic epithelial p-AMPK |

| T84 (Intestinal) | IFNγ | 10 ng/mL | 6 h | Peak p-AMPK activation (~4-fold) | |

Table 2: Impact of AMPK Modulation on Intestinal Epithelial Barrier Function (Caco-2 cells)

| Condition | Parameter | Result | Reference |

|---|---|---|---|

| AMPK dKO vs. WT | Paracellular Flux (0.4 kDa FITC) | 4-fold increase in flux in dKO cells | |

| AICAR (Activator) Treatment | Transepithelial Electrical Resistance (TEER) | Increased TEER | |

| AICAR (Activator) Treatment | Paracellular Permeability (FITC-dextran) | Reduced permeability |

| 991 (Activator) Treatment | Tight Junction Reassembly (Post-Calcium Switch) | Accelerated reassembly and TEER development | |

Key Experimental Protocols

Detailed methodologies are crucial for accurately studying the AMPK pathway.

5.1 Protocol: Western Blot Analysis of AMPK Activation

This protocol is used to quantify the phosphorylation status of AMPK and its downstream target ACC.

-

Cell Lysis:

-

Wash cultured intestinal epithelial cells (e.g., Caco-2, HT-29) with ice-cold PBS.

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

-

Scrape cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples with lysis buffer.

-

Add Laemmli sample buffer (4x or 6x) to the lysates and boil at 95-100°C for 5-10 minutes to denature proteins.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane onto an 8-12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking and Antibody Incubation:

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα (Total)

-

Rabbit anti-phospho-ACC (Ser79)

-

Rabbit anti-ACC (Total)

-

Mouse anti-β-actin (Loading Control)

-

-

-

Washing and Secondary Antibody Incubation:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using an imaging system or X-ray film.

-

Quantify band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of phosphorylated protein to total protein, normalized to the loading control.

-

5.2 Protocol: In Vitro AMPK Kinase Activity Assay (Non-Radioactive)

This protocol measures the kinase activity of immunoprecipitated or purified AMPK using a luminescence-based ADP detection method (e.g., ADP-Glo™).

-

AMPK Immunoprecipitation (from cell lysates):

-

Incubate 200-500 µg of cell lysate (prepared as in 5.1.1) with an anti-AMPKα antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Wash the beads 3-4 times with lysis buffer and once with kinase buffer.

-

-

Kinase Reaction Setup (in a 96-well plate):

-

Prepare a master mix containing kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT, 100µM AMP), ATP (e.g., 25 µM), and a synthetic peptide substrate (e.g., SAMStide).

-

Resuspend the immunoprecipitated AMPK beads in a small volume of the master mix.

-

Add the reaction mix to the wells of a 96-well plate.

-

-

Initiate Reaction:

-

Start the reaction by adding the AMPK-bead slurry or purified AMPK enzyme.

-

Incubate at 30°C for 15-60 minutes.

-

-

Terminate Reaction and Deplete ATP:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Detection:

-

Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. This new ATP is then used by luciferase to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measurement:

-

Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the AMPK activity.

-

5.3 Protocol: Measurement of Transepithelial Electrical Resistance (TEER)

This protocol measures the integrity of the intestinal epithelial barrier in vitro.

-

Cell Culture:

-

Seed intestinal epithelial cells (e.g., Caco-2) onto permeable filter supports (e.g., Transwell® inserts) and grow until they form a confluent monolayer.

-

-

Equipment Preparation:

-

Use an epithelial voltohmmeter (EVOM) with "chopstick" electrodes (e.g., STX2).

-

Sterilize the electrode probe by immersing it in 70% ethanol for 15 minutes, followed by air drying and rinsing with sterile PBS or culture medium.

-

-

Measurement Procedure:

-

Ensure the plate has equilibrated to room temperature for a consistent reading, as TEER is temperature-sensitive.

-

Place the longer electrode in the basolateral compartment (outside the insert) and the shorter electrode in the apical compartment (inside the insert). Ensure the electrodes are not touching the bottom of the well or the cell monolayer.

-

Wait for the resistance reading (in Ohms, Ω) on the EVOM to stabilize and then record the value.

-

Measure a blank Transwell insert containing only medium to determine the background resistance.

-

-

Calculation:

-

Subtract the resistance of the blank insert from the resistance of the cell-covered insert to get the net resistance.

-

Calculate the final TEER value by multiplying the net resistance (Ω) by the surface area of the filter insert (cm²). The final unit is Ω·cm².

-

Formula: TEER (Ω·cm²) = (R_total - R_blank) × Area (cm²)

-

References

- 1. tandfonline.com [tandfonline.com]

- 2. AMPK in regulation of apical junctions and barrier function of intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. AMPK in Intestinal Health and Disease: A Multifaceted Therapeutic Target for Metabolic and Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Linaclotide's Binding Affinity and Selectivity for Guanylate Cyclase-C Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linaclotide is a potent and selective agonist of the guanylate cyclase-C (GC-C) receptor, a key regulator of intestinal fluid and electrolyte homeostasis. This technical guide provides an in-depth analysis of linaclotide's binding affinity and selectivity for the GC-C receptor, compiling quantitative data from various studies. It details the experimental methodologies used to determine these parameters and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of gastrointestinal pharmacology and drug development.

Introduction

Linaclotide is a 14-amino acid peptide therapeutic approved for the treatment of irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[1][2] Its mechanism of action is mediated through the activation of the guanylate cyclase-C (GC-C) receptor, which is predominantly expressed on the apical surface of intestinal epithelial cells.[1] The binding of linaclotide to GC-C initiates a signaling cascade that results in increased intestinal fluid secretion and accelerated transit, thereby alleviating symptoms of constipation.[1] A thorough understanding of linaclotide's interaction with its molecular target is crucial for the continued development and optimization of GC-C-targeted therapies.

Linaclotide Binding Affinity for GC-C Receptors

The affinity of linaclotide for the GC-C receptor has been quantified in numerous studies, primarily through competitive radioligand binding assays. These assays typically measure the inhibition constant (Ki), which represents the concentration of linaclotide required to inhibit 50% of the binding of a radiolabeled ligand to the GC-C receptor.

Quantitative Binding Affinity Data

The following table summarizes the reported binding affinities of linaclotide and its active metabolite, MM-419447, for the GC-C receptor in various experimental systems.

| Compound | Cell Line/Tissue | Radioligand | Ki (nM) | Reference(s) |

| Linaclotide | Human T84 Cells | [¹²⁵I]-pSTa | 1.23 - 1.64 | [3] |

| Linaclotide | Human T84 Cells | [¹²⁵I]-pSTa | ~2-3 | |

| Linaclotide | Rat Intestinal Epithelial Cells | [¹²⁵I]-pSTa | 4.5 | |

| Linaclotide | WT Mouse Intestinal Brush Border Membranes | [¹²⁵I]-pSTa | 16.2 | |

| MM-419447 | Human T84 Cells | [¹²⁵I]-pSTa | ~2-3 |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of linaclotide for the GC-C receptor using human T84 colon carcinoma cells.

2.2.1. Materials

-

Human T84 cells

-

Binding Buffer (e.g., 50 mM HEPES, pH 7.5, 4 mM MgCl₂, 0.1% BSA)

-

Radioligand: [¹²⁵I]-labeled heat-stable enterotoxin analog ([¹²⁵I]-pSTa)

-

Unlabeled linaclotide (competitor)

-

Wash Buffer (ice-cold)

-

Glass-fiber filters

-

Gamma counter

2.2.2. Procedure

-

Membrane Preparation:

-

Culture T84 cells to confluency.

-

Harvest cells and homogenize in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of T84 cell membrane preparation (e.g., 50 µg of protein) to each well.

-

Add increasing concentrations of unlabeled linaclotide.

-

Add a fixed concentration of [¹²⁵I]-pSTa (typically at or below its Kd value).

-

Incubate the plate for a defined period (e.g., 1 hour at 37°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass-fiber filters to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding of [¹²⁵I]-pSTa against the logarithm of the linaclotide concentration.

-

Determine the IC50 value (the concentration of linaclotide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization: Competitive Binding Assay Workflow

Functional Activity and Potency of Linaclotide

The binding of linaclotide to the GC-C receptor stimulates its intrinsic guanylate cyclase activity, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The potency of linaclotide in activating this signaling pathway is typically quantified by its EC50 value, which is the concentration of the drug that elicits 50% of the maximal cGMP production.

Quantitative Functional Activity Data

The following table summarizes the reported EC50 values for linaclotide-induced cGMP production in various cell lines.

| Compound | Cell Line | EC50 (nM) | Reference(s) |

| Linaclotide | Human T84 Cells | 99 | |

| Linaclotide | Human T84 Cells | 772 | |

| Linaclotide | Human C2BBe Cells | 523 | |

| Linaclotide | Human T84 Cells | 3.7 ± 0.5 |

Note: Variations in EC50 values can be attributed to differences in experimental conditions and assay methodologies.

Experimental Protocol: cGMP Measurement Assay

This protocol describes a common method for measuring cGMP production in T84 cells following stimulation with linaclotide, using a competitive enzyme immunoassay (EIA).

3.2.1. Materials

-

Human T84 cells

-

Cell culture medium (e.g., DMEM/F12)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor

-

Linaclotide

-

0.1 M HCl

-

cGMP EIA kit (containing cGMP standards, cGMP antibody, and cGMP-alkaline phosphatase conjugate)

-

Wash Buffer

-

Substrate solution

-

Stop solution

-

Microplate reader

3.2.2. Procedure

-

Cell Culture and Treatment:

-

Plate T84 cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with IBMX (e.g., 1 mM for 10 minutes at 37°C) to prevent cGMP degradation.

-

Add varying concentrations of linaclotide to the wells.

-

Incubate for a specified time (e.g., 30 minutes at 37°C).

-

-

Sample Preparation:

-

Terminate the reaction and lyse the cells by adding 0.1 M HCl.

-

Collect the cell lysates (which now contain the accumulated cGMP).

-

-

cGMP EIA:

-

Follow the instructions provided with the commercial cGMP EIA kit.

-

Typically, this involves adding the cell lysates, cGMP standards, cGMP antibody, and a cGMP-alkaline phosphatase conjugate to an antibody-coated 96-well plate.

-

Incubate the plate to allow for competitive binding between the cGMP in the sample/standard and the cGMP conjugate for the antibody binding sites.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the bound alkaline phosphatase to produce a colored product.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.

-

Determine the concentration of cGMP in the cell lysates by interpolating their absorbance values from the standard curve.

-

Plot the cGMP concentration against the logarithm of the linaclotide concentration to generate a dose-response curve and determine the EC50 value.

-

GC-C Signaling Pathway

The binding of linaclotide to the extracellular domain of the GC-C receptor triggers a conformational change that activates the intracellular guanylate cyclase domain. This leads to the production of cGMP, which acts as a second messenger to mediate the downstream physiological effects of linaclotide.

Visualization: Linaclotide-Induced GC-C Signaling Pathway

Selectivity of Linaclotide

Linaclotide exhibits a high degree of selectivity for the GC-C receptor. Its pharmacological effects are primarily localized to the gastrointestinal tract due to its minimal systemic absorption. Studies in GC-C null mice have demonstrated that the effects of linaclotide on intestinal secretion and transit are absent, confirming that its mechanism of action is dependent on the presence of the GC-C receptor. While comprehensive screening against a wide panel of other receptors is not extensively published, the localized action and the loss of effect in knockout models provide strong evidence for its selectivity. Furthermore, linaclotide's binding to GC-C is pH-independent, allowing it to be active throughout the small intestine and colon.

Conclusion

Linaclotide is a highly potent and selective agonist of the guanylate cyclase-C receptor. Its high binding affinity, reflected by low nanomolar Ki values, and its potent functional activity in stimulating cGMP production, underscore its efficacy as a therapeutic agent for constipation-predominant gastrointestinal disorders. The detailed experimental protocols and visualized pathways provided in this guide offer a comprehensive resource for researchers in the field, facilitating a deeper understanding of linaclotide's pharmacology and aiding in the development of future GC-C-targeted therapies.

References

- 1. Comparison of the Efficacy and Safety of Different Doses of Linaclotide for Patients with Chronic Constipation: A Meta-Analysis and Bayesian Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation and properties of brush-border membrane vesicles from human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Guanylin Peptide Family and its Structural Homology to Linaclotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The guanylin peptide family, comprising the endogenous hormones guanylin and uroguanylin, and their structural and functional mimic, the bacterial heat-stable enterotoxin (STa), represents a critical signaling system in the regulation of intestinal fluid and electrolyte homeostasis. These peptides exert their effects through the activation of the transmembrane receptor guanylate cyclase-C (GC-C), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP). Linaclotide, a synthetic peptide analog of STa, is a potent GC-C agonist that has been successfully developed as a therapeutic for gastrointestinal disorders such as irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC). This technical guide provides a comprehensive overview of the structural and functional characteristics of the guanylin peptide family and Linaclotide, details the experimental protocols for their characterization, and presents a comparative analysis of their biological activities.

Introduction to the Guanylin Peptide Family

The guanylin peptide family plays a pivotal role in regulating fluid and electrolyte balance in the gastrointestinal tract and kidneys.[1] The discovery of this family was spurred by the identification of heat-stable enterotoxins (STa) produced by pathogenic strains of Escherichia coli, which cause secretory diarrhea by targeting a specific intestinal receptor.[2][3] This receptor was later identified as guanylate cyclase-C (GC-C), and its endogenous ligands, guanylin and uroguanylin, were subsequently discovered.[4][5]

-

Guanylin: Primarily expressed in the colon, guanylin is a 15-amino acid peptide.

-

Uroguanylin: Initially isolated from urine, uroguanylin is a 16-amino acid peptide found predominantly in the small intestine.

-

Heat-Stable Enterotoxin (STa): A family of small peptides produced by enterotoxigenic bacteria that mimic the action of endogenous guanylin peptides, but with higher potency.

These peptides share a common mechanism of action, binding to and activating GC-C on the apical surface of intestinal epithelial cells. This activation catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which acts as a second messenger to initiate a cascade of downstream signaling events.

Linaclotide: A Therapeutic GC-C Agonist

Linaclotide is a 14-amino acid synthetic peptide that is structurally and functionally analogous to the bacterial STa enterotoxin. It was designed to be a potent and selective agonist of GC-C with minimal systemic absorption, ensuring its action is localized to the gastrointestinal tract. This localized activity minimizes systemic side effects, making it a favorable therapeutic agent for chronic gastrointestinal conditions. Linaclotide is approved for the treatment of IBS-C and CIC, where it helps to increase intestinal fluid secretion and accelerate transit, thereby alleviating symptoms of constipation.

Structural Homology and Quantitative Comparison

The peptides of the guanylin family and Linaclotide share significant structural homology, particularly in their cysteine-rich sequences which form intramolecular disulfide bonds critical for their tertiary structure and biological activity.

Peptide Sequences and Disulfide Bonds

| Peptide | Amino Acid Sequence | Number of Amino Acids | Disulfide Bonds |

| Linaclotide | CCEYCCNPACTGCY | 14 | 3 (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) |

| Human Guanylin | PGTCEICAYAACTGC | 15 | 2 (Cys⁴-Cys¹², Cys⁷-Cys¹⁵) |

| Human Uroguanylin | NDD CELCVNVACTGCL | 16 | 2 (Cys⁴-Cys¹², Cys⁷-Cys¹⁵) |

| E. coli STa (human) | NSSNYCCELCCNPACTGCY | 19 | 3 (Cys⁵-Cys¹⁰, Cys⁶-Cys¹⁴, Cys⁹-Cys¹⁷) |

Comparative Biological Activity

The binding affinity and potency of these peptides for the GC-C receptor vary, with STa and Linaclotide generally exhibiting higher potency than the endogenous peptides. This difference in potency is attributed to the number and arrangement of disulfide bonds, which confer a more rigid and receptor-activating conformation.

| Peptide | Binding Affinity (Ki) for human GC-C | Potency (EC₅₀) for cGMP production in T84 cells | pH Dependence |

| Linaclotide | ~1.23-1.64 nM | ~99 nM - 167.6 nM | pH-independent |

| Human Guanylin | N/A | Less potent than Uroguanylin at acidic pH, more potent at alkaline pH. | More potent at alkaline pH (pH 8.0). |

| Human Uroguanylin | N/A | 100-fold more potent than guanylin at acidic pH. | More potent at acidic pH (pH 5.0). |

| E. coli STa | High affinity, similar to Linaclotide. | 10-fold more potent than uroguanylin and 100-fold more potent than guanylin. | Relatively pH-independent. |

Note: N/A indicates that specific, directly comparable quantitative data was not found in the literature search.

Signaling Pathway

The binding of guanylin peptides and Linaclotide to GC-C initiates a well-defined signaling cascade that ultimately leads to increased intestinal fluid secretion.

Activation of GC-C by its ligands leads to the conversion of GTP to cGMP. Increased intracellular cGMP activates protein kinase G II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel. This results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) into the intestinal lumen, creating an osmotic gradient that draws water into the intestines, softening stool and promoting transit.

Experimental Protocols

The characterization of GC-C agonists involves a series of in vitro and in vivo assays to determine their binding affinity, potency, and functional effects.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a test compound for the GC-C receptor.

Objective: To quantify the interaction between a ligand and the GC-C receptor.

Materials:

-

T84 human colon carcinoma cells (or other cells expressing GC-C)

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Radiolabeled ligand (e.g., ¹²⁵I-STa)

-

Unlabeled test compounds (Linaclotide, guanylin, uroguanylin, STa)

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Wash buffer (e.g., ice-cold Tris-HCl)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture T84 cells to confluence.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Reaction:

-

In a 96-well plate, add a fixed amount of membrane preparation to each well.

-

For competition binding, add increasing concentrations of the unlabeled test compound.

-

Add a fixed concentration of the radiolabeled ligand to all wells.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radioligand as a function of the unlabeled ligand concentration.

-

Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

cGMP Accumulation Assay

This assay measures the ability of a test compound to stimulate the production of intracellular cGMP, providing a measure of its functional potency (EC₅₀).

Objective: To quantify the agonist activity of a compound at the GC-C receptor.

Materials:

-

T84 cells

-

Cell culture medium

-

Test compounds (Linaclotide, guanylin, uroguanylin, STa)

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Cell lysis buffer

-

Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Procedure:

-

Cell Culture:

-

Seed T84 cells in 96-well plates and grow to confluence.

-

-

Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Add increasing concentrations of the test compound to the wells.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis:

-

Terminate the reaction by removing the medium and adding cell lysis buffer.

-

-

cGMP Quantification:

-

Measure the cGMP concentration in the cell lysates using a commercial cGMP EIA or RIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cGMP concentration as a function of the test compound concentration.

-

Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

-

Experimental and Drug Development Workflow

The development of a GC-C agonist like Linaclotide follows a structured workflow from initial discovery to preclinical and clinical evaluation.

This workflow begins with the synthesis and structural characterization of the peptide, followed by in vitro assays to determine its binding and functional properties. Promising candidates then move into preclinical in vivo models to assess their effects on intestinal secretion and transit, as well as to evaluate their safety profile. Successful preclinical candidates can then advance to clinical trials in humans.

Conclusion

The guanylin peptide family and its synthetic analog, Linaclotide, are important modulators of intestinal function through their interaction with the GC-C receptor. The structural similarities and differences among these peptides directly translate to their varying biological potencies. The detailed experimental protocols provided in this guide offer a framework for the characterization and comparison of these and other novel GC-C agonists. A thorough understanding of the structure-activity relationships and the underlying signaling pathways is crucial for the continued development of targeted therapies for a range of gastrointestinal disorders. The success of Linaclotide highlights the therapeutic potential of targeting the GC-C/cGMP signaling axis.

References

- 1. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]

- 2. What is the mechanism of Linaclotide? [synapse.patsnap.com]

- 3. Linaclotide is a potent and selective guanylate cyclase C agonist that elicits pharmacological effects locally in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanylate cyclase-C as a therapeutic target in gastrointestinal disorders - PMC [pmc.ncbi.nlm.nih.gov]

Modulators of Visceral Hypersensitivity: An In-depth Technical Guide to Preclinical Models and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain originating from the internal organs. This phenomenon is not necessarily linked to overt inflammation or tissue damage, but rather to a complex interplay of peripheral and central sensitization mechanisms. Preclinical animal models are indispensable tools for elucidating the pathophysiology of visceral hypersensitivity and for the discovery and validation of novel therapeutic agents. This technical guide provides a comprehensive overview of commonly used preclinical models, detailed experimental protocols, quantitative data on the effects of various pharmacological interventions, and a visual representation of the core signaling pathways involved.

Preclinical Models of Visceral Hypersensitivity

A variety of animal models have been developed to recapitulate the key features of visceral hypersensitivity. These models can be broadly categorized into stress-induced, post-inflammatory, and genetic models.

Stress-Induced Models

Chronic or early-life stress is a significant risk factor for the development of visceral hypersensitivity.[1] Preclinical models that utilize stressors are therefore highly relevant.

-

Maternal Separation (MS) Model: This model involves separating rodent pups from their mothers for several hours daily during the early postnatal period. This early life stressor leads to long-lasting visceral hypersensitivity in adulthood.[2][3]

-

Water Avoidance Stress (WAS) Model: In this model, rodents are placed on a small platform in a container of water, inducing psychological stress. Repeated exposure to WAS can lead to sustained visceral hyperalgesia.[4][5]

-

Restraint Stress (RS) Model: This model involves physically restraining the animal for a period, which induces both physical and psychological stress and can result in visceral hypersensitivity.

Post-Inflammatory Models

Visceral hypersensitivity often develops following an episode of gut inflammation, a condition known as post-infectious IBS.

-

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model: Intracolonic administration of TNBS induces a transient colitis. Following the resolution of inflammation, animals exhibit persistent visceral hypersensitivity, mimicking the human condition. This model is considered robust and has high construct validity for screening novel therapeutics.

Experimental Protocols

The assessment of visceral sensitivity in preclinical models is most commonly performed using colorectal distension (CRD) and measuring the visceromotor response (VMR) or abdominal withdrawal reflex (AWR).

General Protocol for Colorectal Distension (CRD) and Visceromotor Response (VMR) Measurement

-

Animal Preparation: Rodents (rats or mice) are fasted overnight with free access to water. On the day of the experiment, animals are lightly anesthetized (e.g., with isoflurane).

-

Electrode Implantation (for VMR): For electromyographic (EMG) recording of the VMR, two electrodes are sutured into the external oblique abdominal muscles. The electrode leads are externalized for connection to a recording system.

-

Balloon Catheter Insertion: A flexible balloon catheter is inserted intra-anally into the descending colon and rectum. The balloon is typically 2-3 cm in length.

-

Distension Procedure: After a recovery and acclimation period, the balloon is inflated to various pressures (e.g., 10, 20, 40, 60, 80 mmHg) in a graded or randomized sequence. Each distension is maintained for a set duration (e.g., 10-20 seconds) with an inter-stimulus interval (e.g., 4-5 minutes).

-

Data Acquisition and Analysis: The EMG signal is amplified, filtered, and recorded. The VMR is quantified by measuring the area under the curve (AUC) of the EMG signal during the distension period, corrected for baseline activity. For AWR, a graded scoring system (0-4) is used to visually assess the behavioral response to distension.

Protocol for Water Avoidance Stress (WAS) in Rats

-

Apparatus: A plastic tank (e.g., 45 x 25 x 25 cm) is filled with room temperature water (25°C) to a depth of approximately 1 cm. A small platform (e.g., 8 x 8 cm) is placed in the center of the tank.

-

Procedure: Rats are placed on the platform for 1 hour daily for a predetermined number of consecutive days (e.g., 7-10 days). Control animals are placed on the platform in an empty tank.

-

Assessment of Visceral Hypersensitivity: CRD and VMR/AWR measurements are performed at a specified time point after the final stress session (e.g., 24 hours).

Protocol for TNBS-Induced Colitis and Visceral Hypersensitivity in Mice

-

Induction of Colitis: Mice are lightly anesthetized, and a solution of TNBS (e.g., 100-150 mg/kg) in 50% ethanol is administered intrarectally via a catheter. Control animals receive saline or ethanol vehicle.

-

Post-Inflammatory Period: Animals are allowed to recover for a period of 2-4 weeks. During this time, the acute inflammation resolves, but visceral hypersensitivity persists.

-

Assessment of Visceral Hypersensitivity: CRD and VMR/AWR measurements are performed to quantify the level of visceral pain.

Quantitative Data on Pharmacological Interventions

The following tables summarize quantitative data from preclinical studies on the effects of various pharmacological interventions on visceral hypersensitivity.

Table 1: Effect of Histamine H1 Receptor Antagonists on Stress-Induced Visceral Hypersensitivity

| Preclinical Model | Intervention | Animal Species | Dosage | Outcome Measure | Result |

| Maternal Separation + Water Avoidance Stress | Fexofenadine | Rat | 1.8 and 18 mg/kg | VMR to CRD | Dose-dependent reversal of stress-induced visceral hypersensitivity. |

| Maternal Separation + Water Avoidance Stress | Ebastine | Rat | 0.1 and 1.0 mg/kg | VMR to CRD | 1.0 mg/kg, but not 0.1 mg/kg, reversed stress-induced visceral hypersensitivity. |

Table 2: Effect of Serotonin Receptor Modulators on Visceral Hypersensitivity

| Preclinical Model | Intervention | Animal Species | Dosage | Outcome Measure | Result |

| Neonatal Acetic Acid-Induced Hypersensitivity | Fluoxetine (SERT inhibitor) | Rat | 10 mg/kg/day | Pain threshold to CRD | Increased pain threshold, indicating reduced hypersensitivity. |

| Neonatal Acetic Acid-Induced Hypersensitivity | Tegaserod (5-HT4 partial agonist) | Rat | 1 mg/kg/day | Pain threshold to CRD | Increased pain threshold, indicating reduced hypersensitivity. |

| Acetic Acid + Restraint Stress | 5-HT2B Receptor Antagonist | Rat | Not specified | Visceral hyperalgesia | Inhibited visceral hyperalgesia. |

Table 3: Effect of Neurokinin-1 (NK1) Receptor Antagonists on Visceral Hypersensitivity

| Preclinical Model | Intervention | Animal Species | Dosage | Outcome Measure | Result |

| Inflammation-induced visceral hyperalgesia | NK1 Receptor Antagonist | Mouse | Not specified | Visceral hyperalgesia | Abolished inflammation-induced visceral hyperalgesia. |

| Psychological stress-induced visceral hyperalgesia | NK1 Receptor Antagonist | Rodent | Not specified | Visceral hyperalgesia | Attenuated stress-induced visceral hyperalgesia. |

Table 4: Effect of Protease-Activated Receptor-2 (PAR2) Modulators on Visceral Hypersensitivity

| Preclinical Model | Intervention | Animal Species | Dosage | Outcome Measure | Result |

| Post-infectious IBS (T. spiralis) | PAR2 Antagonist | Mouse | Not specified | Abdominal Withdrawal Reflex to CRD | Reduced visceral hypersensitivity. |

| Control | PAR2 Agonist | Mouse | Not specified | Abdominal Withdrawal Reflex to CRD | Induced visceral hypersensitivity. |

Signaling Pathways in Visceral Hypersensitivity

Several interconnected signaling pathways are implicated in the development and maintenance of visceral hypersensitivity. The following diagrams, generated using the DOT language, illustrate some of the key pathways.

Corticotropin-Releasing Factor (CRF) Signaling in Stress-Induced Visceral Hypersensitivity

Stress triggers the release of CRF, which acts on CRF1 receptors in both the central nervous system and the periphery to promote visceral hypersensitivity.

Caption: CRF signaling pathway in stress-induced visceral hypersensitivity.

Histamine H1 Receptor Signaling in Neuronal Sensitization

Mast cell activation leads to the release of histamine, which can sensitize peripheral nociceptors via H1 receptors, contributing to visceral pain.

References

- 1. Activation of Metabotropic Glutamate Receptor 5 in the Amygdala Modulates Pain-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Water avoidance-induced stress [bio-protocol.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. researchgate.net [researchgate.net]

a regulation of intestinal fluid and ion secretion

An In-Depth Technical Guide to the Regulation of Intestinal Fluid and Ion Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelium orchestrates a dynamic balance between fluid and electrolyte secretion and absorption, a process fundamental to maintaining bodily homeostasis, nutrient absorption, and creating a lubricated luminal environment. This intricate regulation involves a sophisticated interplay of ion channels, transporters, and signaling pathways. Under normal physiological conditions, absorption predominates to conserve the vast quantities of fluid that transit the intestine daily.[1] However, dysregulation of these transport mechanisms can lead to a shift towards net secretion, resulting in secretory diarrhea, or to excessive absorption, contributing to conditions like constipation.[1][2] Pathologies such as cholera, traveler's diarrhea, and cystic fibrosis are prime examples of the severe consequences of imbalanced intestinal ion transport.[3][4] This guide provides a comprehensive overview of the core molecular mechanisms, key regulatory pathways, and essential experimental models used to investigate intestinal fluid and ion secretion, offering a technical resource for professionals in research and drug development.

Core Mechanisms of Intestinal Ion Transport

The net movement of water across the intestinal epithelium is a passive process, driven by osmotic gradients established by the active transport of ions. Epithelial cells in the intestinal crypts are the primary sites of secretion, while absorptive functions are largely confined to the villi. This functional separation is dictated by the differential expression of specific ion transporters and channels on the apical (luminal) and basolateral (serosal) membranes of the enterocytes.

Key Proteins in Intestinal Secretion

Chloride (Cl⁻) secretion is the principal driver of fluid secretion into the intestinal lumen. The process is a coordinated effort involving several key transport proteins:

-

Na⁺-K⁺-2Cl⁻ Cotransporter 1 (NKCC1): Located on the basolateral membrane, NKCC1 utilizes the sodium gradient maintained by the Na⁺/K⁺-ATPase to actively transport Cl⁻ into the epithelial cell from the bloodstream.

-

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): A cAMP-activated Cl⁻ channel located on the apical membrane. When activated, it provides the primary pathway for Cl⁻ to exit the cell into the intestinal lumen. Mutations in the CFTR gene cause cystic fibrosis, a disease characterized by defective ion and fluid secretion.

-

Calcium-Activated Chloride Channels (CaCC): Also located on the apical membrane, CaCCs provide an alternative pathway for Cl⁻ exit, regulated by intracellular calcium levels.

-

Na⁺/K⁺-ATPase: This basolateral pump is crucial for maintaining the low intracellular Na⁺ and high intracellular K⁺ concentrations necessary to drive the activity of other transporters like NKCC1.

-

Potassium (K⁺) Channels: Basolateral K⁺ channels allow for the recycling of K⁺ back out of the cell, which helps to maintain the negative intracellular potential that provides the driving force for apical Cl⁻ efflux.

Key Proteins in Intestinal Absorption

While secretion is critical, the intestine's primary role is absorption. The main mechanism for electroneutral sodium absorption involves:

-

Sodium-Hydrogen Exchanger 3 (NHE3): Located on the apical membrane, NHE3 is a primary transporter responsible for absorbing dietary sodium in exchange for protons (H⁺). It plays a major role in the absorption of Na⁺ and, consequently, water. Inhibition of NHE3 leads to the retention of sodium and water in the lumen.

The diagram below illustrates the fundamental cellular model for intestinal chloride secretion.

Caption: Cellular model of electrogenic chloride secretion in an intestinal crypt cell.

Regulatory Signaling Pathways

Intestinal ion transport is tightly regulated by a network of intracellular second messengers, primarily cyclic adenosine monophosphate (cAMP), cyclic guanosine monophosphate (cGMP), and calcium (Ca²⁺). These pathways are often activated by bacterial enterotoxins, hormones, and neurotransmitters.

cAMP-Mediated Pathway

This is the classic pathway for stimulating Cl⁻ secretion and is famously activated by cholera toxin (CT) produced by Vibrio cholerae.

-

Activation: CT binds to the GM1 ganglioside receptor on the enterocyte surface.

-

Signal Transduction: The toxin's A1 subunit ADP-ribosylates the Gαs subunit of a G-protein, locking it in an active, GTP-bound state.

-

Adenylyl Cyclase (AC) Activation: The persistently active Gαs continuously stimulates AC.

-

cAMP Production: AC converts ATP to cAMP, leading to a dramatic and sustained increase in intracellular cAMP levels.

-

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

CFTR Phosphorylation: PKA phosphorylates the regulatory (R) domain of the CFTR channel, causing it to open and initiating massive Cl⁻ secretion.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. CFTR Activator Increases Intestinal Fluid Secretion and Normalizes Stool Output in a Mouse Model of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CFTR pharmacology and its role in intestinal fluid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pathophysiology of Diarrhea [vivo.colostate.edu]

An In-depth Technical Guide to Cyclic GMP Production and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic guanosine monophosphate (cGMP) is a pivotal second messenger that orchestrates a diverse array of physiological processes, including cardiovascular homeostasis, neurotransmission, and sensory transduction. Its intracellular concentration is meticulously regulated by a balance between its synthesis by guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs). Dysregulation of the cGMP signaling pathway is implicated in the pathophysiology of numerous diseases, making its components attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms of cGMP production and signaling. It details the key molecular players, presents quantitative data for enzymes and inhibitors, and offers detailed experimental protocols for studying this critical pathway. Furthermore, this guide includes visual representations of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

The Core of cGMP Signaling: Production and Degradation

The intracellular concentration of cGMP is tightly controlled by the opposing activities of two enzyme superfamilies: guanylate cyclases, which synthesize cGMP from guanosine triphosphate (GTP), and phosphodiesterases, which hydrolyze cGMP to the inactive 5'-GMP.[1][2]

cGMP Synthesis: Guanylate Cyclases

Guanylate cyclases (GCs) are the sole source of cGMP production.[3] They exist in two primary forms: soluble guanylate cyclases (sGCs) and particulate guanylate cyclases (pGCs).[4][5]

-

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is a heterodimeric hemoprotein that functions as the primary receptor for nitric oxide (NO). The binding of NO to the heme moiety of sGC induces a conformational change that dramatically increases its catalytic activity, leading to a rapid surge in intracellular cGMP.

-

Particulate Guanylate Cyclases (pGCs): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. They are activated by various peptide hormones, most notably natriuretic peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).

cGMP Degradation: Phosphodiesterases (PDEs)

The termination of cGMP signaling is primarily mediated by phosphodiesterases (PDEs), a large and diverse superfamily of enzymes that hydrolyze the 3',5'-cyclic phosphate bond of cyclic nucleotides. Several PDE families can hydrolyze cGMP, with some exhibiting high specificity for this second messenger. The cGMP-specific PDEs include PDE5, PDE6, and PDE9.

Downstream Effectors of cGMP

Once produced, cGMP exerts its physiological effects by binding to and modulating the activity of three main classes of downstream effector proteins:

-

cGMP-dependent Protein Kinases (PKGs): These serine/threonine kinases are major mediators of cGMP signaling. Upon binding cGMP, PKGs undergo a conformational change that activates their kinase domain, leading to the phosphorylation of a wide range of substrate proteins involved in processes such as smooth muscle relaxation, platelet aggregation, and gene expression.

-

Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly gated by the binding of cyclic nucleotides. In the visual and olfactory systems, cGMP-gated CNG channels play a crucial role in sensory transduction by converting changes in cGMP concentration into electrical signals.

-

cGMP-regulated Phosphodiesterases: Some PDEs are not only capable of hydrolyzing cGMP but are also allosterically regulated by it. For instance, PDE2 is activated by cGMP, leading to increased hydrolysis of both cAMP and cGMP, representing a point of crosstalk between the two cyclic nucleotide signaling pathways.

Quantitative Data for Key Enzymes and Inhibitors

The following tables summarize key quantitative data for the enzymes involved in cGMP metabolism and commonly used inhibitors. These values are essential for designing and interpreting experiments in the study of cGMP signaling.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Activators |

| Guanylate Cyclases | ||||

| Soluble Guanylate Cyclase | GTP | ~23 (apparent) | Varies | Nitric Oxide (NO) |

| Particulate Guanylate Cyclase A | GTP | 231 (in presence of Mn2+) | 9.8 (in presence of Mn2+) | Atrial Natriuretic Peptide (ANP) |

| Phosphodiesterases | ||||

| PDE5A1 | cGMP | ~1.0 - 2.0 | Varies | - |

| PDE6 | cGMP | ~140 | Varies | Transducin (Gt) |

| PDE9A | cGMP | 0.07 - 0.17 | Varies | - |

Table 1: Kinetic Parameters of Key Enzymes in cGMP Metabolism. Km and Vmax values can vary depending on the specific isoform, tissue source, and assay conditions.

| Inhibitor | Target PDE | IC50 (nM) | Notes |

| Sildenafil | PDE5 | 1 - 8.5 | A potent and selective inhibitor of PDE5, widely used in research and clinically. |

| Vardenafil | PDE5 | 0.1 - 0.4 | Another potent and selective PDE5 inhibitor. |

| Tadalafil | PDE5 | 2 | A long-acting selective PDE5 inhibitor. |

| Zaprinast | PDE5/PDE6 | 230 - 760 | A less potent but commonly used PDE inhibitor in research, with activity against both PDE5 and PDE6. |

| Icariin | PDE5 | 750 - 1100 | A natural flavonoid with inhibitory activity against PDE5 isoforms. |

Table 2: IC50 Values of Common cGMP Phosphodiesterase Inhibitors. IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cGMP production and signaling.

Measurement of Guanylate Cyclase Activity using [α-³²P]GTP

This radioenzymatic assay provides a sensitive method for quantifying guanylate cyclase activity.

Principle: The assay measures the conversion of radiolabeled [α-³²P]GTP to [³²P]cGMP by guanylate cyclase. The product is then separated from the substrate by sequential chromatography.

Materials:

-

[α-³²P]GTP

-

Tris-HCl buffer (40 mM, pH 7.4)

-

MnSO₂ (3 mM) or MgCl₂

-